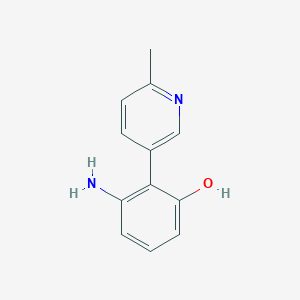
2,5-Diethynylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine,2,5-diethynyl-(9ci): is an organic compound characterized by the presence of a piperazine ring substituted with ethynyl groups at the 2 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine,2,5-diethynyl-(9ci) typically involves the introduction of ethynyl groups onto the piperazine ring. One common method is the palladium-catalyzed coupling reaction, where piperazine is reacted with ethynyl halides under mild conditions. This method provides good yields and is operationally simple .
Industrial Production Methods: Industrial production of Piperazine,2,5-diethynyl-(9ci) may involve large-scale palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, ensuring that the compound meets the necessary standards for research and application .
Analyse Des Réactions Chimiques
Types of Reactions: Piperazine,2,5-diethynyl-(9ci) undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as halogens or organometallic compounds are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of ethyl-substituted piperazines.
Substitution: Formation of various substituted piperazines depending on the reagents used.
Applications De Recherche Scientifique
Piperazine,2,5-diethynyl-(9ci) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of Piperazine,2,5-diethynyl-(9ci) involves its interaction with specific molecular targets. The ethynyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biological pathways, contributing to the compound’s bioactivity .
Comparaison Avec Des Composés Similaires
Piperazine: A simpler analog without ethynyl substitutions.
1,4-Diazacyclohexane: Another piperazine derivative with different substituents.
Hexahydropyrazine: A related compound with a similar ring structure but different functional groups.
Uniqueness: Piperazine,2,5-diethynyl-(9ci) is unique due to the presence of ethynyl groups, which impart distinct chemical reactivity and potential bioactivity. This makes it a valuable compound for research and development in various scientific fields .
Propriétés
Numéro CAS |
73614-73-0 |
|---|---|
Formule moléculaire |
C8H10N2 |
Poids moléculaire |
134.18 g/mol |
Nom IUPAC |
2,5-diethynylpiperazine |
InChI |
InChI=1S/C8H10N2/c1-3-7-5-10-8(4-2)6-9-7/h1-2,7-10H,5-6H2 |
Clé InChI |
OUQCVEMTNBWUFO-UHFFFAOYSA-N |
SMILES canonique |
C#CC1CNC(CN1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tetracyclo[5.3.1.02,6.04,9]undecane](/img/structure/B13798313.png)
![Benzoic acid, 2-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B13798319.png)
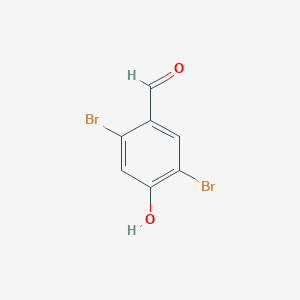
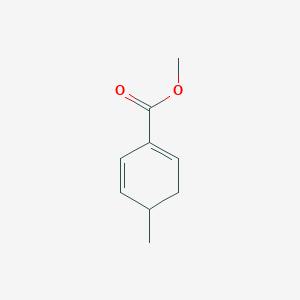
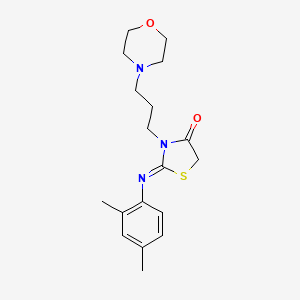
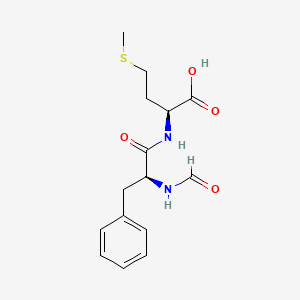
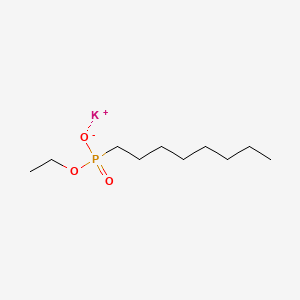
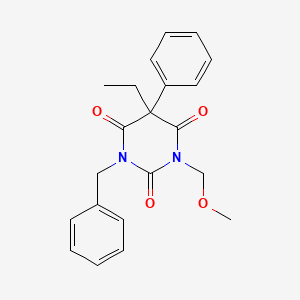
![Benzyl2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B13798369.png)
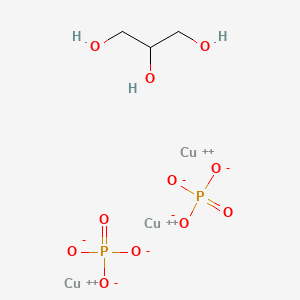
![Sodium 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13798384.png)
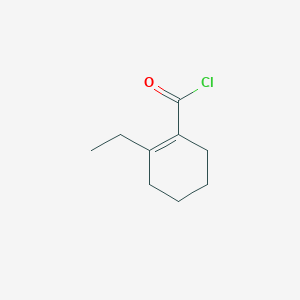
![Disodium;5-acetamido-3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B13798414.png)
